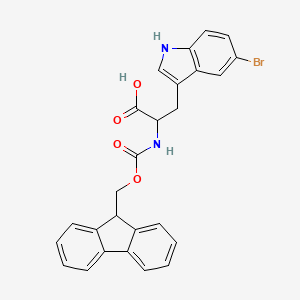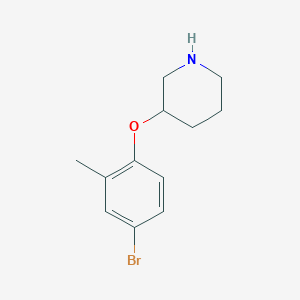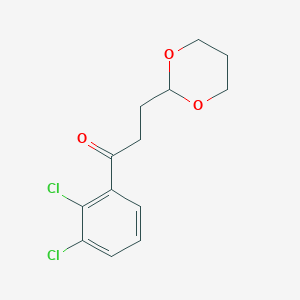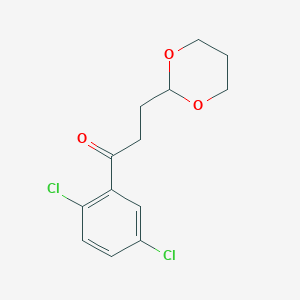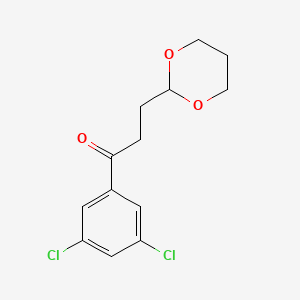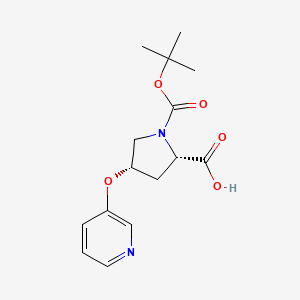
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid is a chiral compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a pyridinyloxy substituent, and a pyrrolidine ring, making it a valuable intermediate in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid typically involves the protection of the amine group with a Boc group, followed by the introduction of the pyridinyloxy substituent. One common method involves the reaction of (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then reacted with 3-pyridinyloxy chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial-scale production of this compound often employs similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being integrated into the production process to minimize environmental impact .
化学反応の分析
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The pyridinyloxy group can be oxidized to form N-oxides.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The pyridinyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid or hydrochloric acid in methanol are typically used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridinyloxy N-oxides.
Reduction: (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The pyridinyloxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)-2-pyrrolidinecarboxylic acid
- (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid stands out due to the presence of the pyridinyloxy group, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of molecules with specific biological activities .
特性
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-yloxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-9-11(7-12(17)13(18)19)21-10-5-4-6-16-8-10/h4-6,8,11-12H,7,9H2,1-3H3,(H,18,19)/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPBUKZSGXBWQY-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
